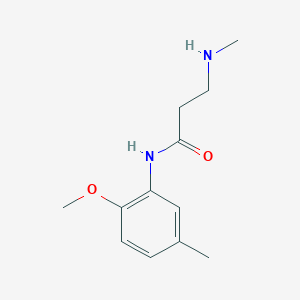
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanamide, featuring a methoxy and methyl group on the phenyl ring, and a methylamino group on the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- typically involves the reaction of 2-methoxy-5-methylphenylamine with a suitable acylating agent, such as propanoyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-3-(methylamino)propanamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-3-(methylamino)propylamine.
Substitution: Formation of N-(2-methoxy-5-methylphenyl)-3-(azido)propanamide.
Scientific Research Applications
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring may enhance its binding affinity to these targets, while the methylamino group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(2-methoxyphenyl)-3-(methylamino)-
- Propanamide, N-(2-methylphenyl)-3-(methylamino)-
- Propanamide, N-(2-methoxy-5-chlorophenyl)-3-(methylamino)-
Uniqueness
Propanamide, N-(2-methoxy-5-methylphenyl)-3-(methylamino)- is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Properties
CAS No. |
1239851-79-6 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(methylamino)propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-9-4-5-11(16-3)10(8-9)14-12(15)6-7-13-2/h4-5,8,13H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
NZOJBVVNKNCRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















